molecular formula C11H8FNS B13912112 N-(4-Fluorophenyl)-1-thiophen-2-YL-methanimine CAS No. 51305-80-7

N-(4-Fluorophenyl)-1-thiophen-2-YL-methanimine

Katalognummer: B13912112
CAS-Nummer: 51305-80-7
Molekulargewicht: 205.25 g/mol
InChI-Schlüssel: XNLBJIUTCRYNKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Fluorophenyl)-1-thiophen-2-YL-methanimine is a Schiff base compound containing an azomethine group (–HC=N–). Schiff bases are known for their wide range of biological activities and applications in various fields, including chemistry, biology, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-1-thiophen-2-YL-methanimine typically involves the condensation reaction between 4-fluoroaniline and thiophene-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid . The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further improve the quality and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Fluorophenyl)-1-thiophen-2-YL-methanimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce N-(4-Fluorophenyl)-1-thiophen-2-YL-methanamine .

Wirkmechanismus

The mechanism of action of N-(4-Fluorophenyl)-1-thiophen-2-YL-methanimine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-Fluorophenyl)-1-thiophen-2-YL-methanimine is unique due to its combination of a fluorophenyl group and a thiophene ring, which contribute to its distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

51305-80-7

Molekularformel

C11H8FNS

Molekulargewicht

205.25 g/mol

IUPAC-Name

N-(4-fluorophenyl)-1-thiophen-2-ylmethanimine

InChI

InChI=1S/C11H8FNS/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-8H

InChI-Schlüssel

XNLBJIUTCRYNKB-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)C=NC2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.